Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate
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Overview
Description
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound is characterized by the presence of a benzotriazole ring attached to an ethyl ester group and a phenylacetate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate can be synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds via nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon atom of the ethyl 2-chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to the nitrogen atoms in the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylacetate moiety, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium carbonate, and other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Nucleophilic Substitution: Substituted benzotriazole derivatives.
Oxidation: Oxidized phenylacetate derivatives.
Reduction: Reduced phenylacetate derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, antifungal, antibacterial, and antiviral agents.
Material Sciences: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Organic Synthesis: It serves as a synthetic auxiliary in the construction of various heterocyclic compounds and as a catalyst in several organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole ring plays a crucial role in these interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate can be compared with other benzotriazole derivatives such as:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Lacks the phenyl group, resulting in different chemical and biological properties.
1-(Benzotriazol-1-yl)-3-phenylpropynone: Contains a propynone moiety instead of an ester group, leading to distinct reactivity and applications.
3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-p-tolylpropan-2-yl nicotinate: Exhibits potent anticancer activity due to the presence of a nicotinate group.
This compound stands out due to its unique combination of a benzotriazole ring, ethyl ester, and phenylacetate moiety, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(benzotriazol-1-yl)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)15(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17-18-19/h3-11,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMYSKFOGUUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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